Methyl 2-iodo-5-nitrobenzoate
Overview
Description
Methyl 2-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process starting from methyl 2-nitrobenzoate. The synthesis involves the iodination of methyl 2-nitrobenzoate using iodine and a suitable oxidizing agent such as sodium nitrite in the presence of an acid catalyst . The reaction conditions typically involve refluxing the reactants in an organic solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Coupling: Palladium acetate, triphenylphosphine, and boronic acids in tetrahydrofuran or toluene.
Major Products:
Substitution: Formation of methyl 2-azido-5-nitrobenzoate or methyl 2-thiocyanato-5-nitrobenzoate.
Reduction: Formation of methyl 2-iodo-5-aminobenzoate.
Coupling: Formation of various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Methyl 2-iodo-5-nitrobenzoate is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
Material Science: It is employed in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-nitrobenzoate depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The iodine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds .
Comparison with Similar Compounds
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine. It exhibits similar reactivity but with different reaction kinetics due to the difference in halogen size and electronegativity.
Methyl 2-chloro-5-nitrobenzoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodo derivative.
Methyl 2-fluoro-5-nitrobenzoate: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.
Uniqueness: Methyl 2-iodo-5-nitrobenzoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. The combination of the nitro and iodine groups provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-iodo-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMMZILZDRYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465224 | |
Record name | METHYL 2-IODO-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112239-00-6 | |
Record name | METHYL 2-IODO-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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